Bryostatin 17
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Overview
Description
Bryostatin 17 is a natural product found in Bugula neritina with data available.
Scientific Research Applications
Activation of Latent HIV Reservoirs
Bryostatin 17, an analog of bryostatin 1, has shown potential in activating latent HIV reservoirs. It demonstrates a potency similar to or better than bryostatin in inducing latent HIV activation in vitro. This suggests its potential role in the eradication of HIV/AIDS in conjunction with antiretroviral therapy (DeChristopher et al., 2012).
Antineoplastic Activity
Bryostatins, including this compound, are known for their significant antineoplastic activity against several tumor types. They are potent agonists of protein kinase C, which plays a critical role in cancer progression. Bryostatins' potential in cancer treatment has been acknowledged in various preclinical and clinical studies (Kollar et al., 2014).
Treatment of Alzheimer's Disease
This compound, similar to other bryostatin analogs, shows promise in the treatment of Alzheimer's disease. Its role in synaptic maturation and potential to reverse synaptic loss has been explored in various neurological disorders, including Alzheimer's (Nelson et al., 2017).
Immune Modulation
Bryostatins have also been recognized for their immunomodulatory functions. This includes the ability to stimulate the normal production of interleukin-2 and interferon, enhancing the immune response, which is particularly relevant in cancer treatment (Pettit et al., 2002).
Stroke and Brain Injury
In models of cerebral ischemia, bryostatin has shown efficacy in reducing brain injury and improving outcomes in stroke. It activates protein kinase C, which is crucial in brain recovery processes following stroke or traumatic brain injury (Tan et al., 2013).
Potential for HIV/AIDS Eradication
Apart from cancer and Alzheimer's disease, bryostatin analogs like this compound have been studied for their potential in HIV/AIDS eradication. Their ability to induce latent HIV expression positions them as candidates for new therapeutic strategies in HIV/AIDS treatment (Wu et al., 2020).
Properties
Molecular Formula |
C42H62O14 |
---|---|
Molecular Weight |
790.9 g/mol |
IUPAC Name |
[(1S,3S,5Z,7R,8E,13Z,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18-/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |
InChI Key |
QMDQQCXRPALIRV-WFWQRCFSSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C[C@@H]2C/C(=C/C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
Canonical SMILES |
CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
Synonyms |
bryostatin 17 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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